3-ethyl-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1058197-60-6
Cat. No.: VC11922868
Molecular Formula: C13H12FN5O
Molecular Weight: 273.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058197-60-6 |
|---|---|
| Molecular Formula | C13H12FN5O |
| Molecular Weight | 273.27 g/mol |
| IUPAC Name | 3-ethyl-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C13H12FN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
| Standard InChI Key | CCCOQZRKJLKRKX-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3F)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3F)N=N1 |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound features a triazolo[4,5-d]pyrimidin-7-one scaffold, with key substituents:
-
3-Ethyl group: Enhances lipophilicity and modulates electronic interactions.
-
6-[(2-Fluorophenyl)methyl]: Introduces steric bulk and electron-withdrawing effects via the fluorine atom.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀FN₅O | |
| Molecular Weight | 259.24 g/mol | |
| CAS Number | 1058432-73-7 | |
| IUPAC Name | 6-[(2-Fluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one | |
| SMILES | CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3F)N=N1 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cyclization strategies:
-
Precursor Preparation: 4-Aminopyrimidine derivatives are functionalized with azide groups.
-
Cyclization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole ring.
-
Substituent Introduction: Alkylation at N3 (ethyl) and N6 (2-fluorophenylmethyl) positions via nucleophilic substitution.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | CuI, DMF, 80°C, 12 h | 65–70% | |
| Alkylation | 2-Fluorobenzyl bromide, K₂CO₃, DMF | 80% |
Industrial Scalability
Continuous flow reactors and high-throughput screening improve yield (≥85%) and reduce reaction times (≤4 h).
Physicochemical Properties
Table 3: Key Physicochemical Parameters
| Property | Value | Method/Source |
|---|---|---|
| LogP (Lipophilicity) | 2.8 ± 0.3 | Computational |
| Aqueous Solubility | 12 µM (pH 7.4) | Shake-flask |
| Melting Point | 218–220°C | DSC |
| Stability | >24 h (pH 2–9, 25°C) | HPLC |
Pharmacological Evaluation
Mechanism of Action
Triazolopyrimidines inhibit kinases (e.g., EGFR, VEGFR) and DNA topoisomerases . The 2-fluorophenyl group enhances target binding via halogen bonding.
Table 4: In Vitro Activity Profiles
| Assay | IC₅₀/EC₅₀ | Model System | Source |
|---|---|---|---|
| Antiproliferative | 1.2 µM | MCF-7 (Breast) | |
| Antimicrobial | 4.8 µg/mL | S. aureus | |
| Anti-inflammatory | 15 µM | LPS-induced TNF-α |
Toxicity Profile
-
Cytotoxicity: CC₅₀ = 28 µM (HEK293 cells).
-
hERG Inhibition: IC₅₀ > 30 µM, suggesting low cardiotoxicity risk.
Structure-Activity Relationships (SAR)
Table 5: Impact of Substituents on Activity
| Position | Substituent | Effect on IC₅₀ (EGFR) | Source |
|---|---|---|---|
| 3- | Ethyl vs. Methyl | 2.5-fold improvement | |
| 6- | 2-Fluorophenyl vs. Phenyl | 10-fold selectivity |
Key observations:
-
3-Ethyl: Balances lipophilicity and steric hindrance.
-
2-Fluorine: Enhances target affinity and metabolic stability.
Applications and Future Directions
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume